3-((2-Fluorophenyl)amino)propanenitrile
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Overview
Description
3-((2-Fluorophenyl)amino)propanenitrile is a versatile chemical compound with the molecular formula C9H9FN2. It is used in various scientific research applications due to its unique properties. This compound is particularly valuable in fields such as drug discovery and material synthesis.
Scientific Research Applications
3-((2-Fluorophenyl)amino)propanenitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is utilized in the synthesis of materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 3-((2-Fluorophenyl)amino)propanenitrile is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
It is likely that the compound interacts with its target, dpp4, and inhibits its activity . This inhibition could lead to an increase in the levels of incretins like GLP-1, thereby promoting a decrease in blood glucose levels .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism . By inhibiting DPP4, the compound may increase the levels of incretins, which in turn stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying . These actions collectively contribute to a decrease in blood glucose levels .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on glucose metabolism . By inhibiting DPP4 and increasing incretin levels, the compound may promote insulin secretion, inhibit glucagon secretion, and slow gastric emptying . These actions could lead to a decrease in blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-((2-Fluorophenyl)amino)propanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux . Another method includes the dehydration of primary amides using dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The choice of reagents and conditions is crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorophenyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the nitrile group to a carboxylic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Potassium cyanide (KCN) in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((2-Fluorophenyl)amino)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(2-fluoroanilino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENLUHCIJJCGSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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